Braftide

BRAF Inhibition Kinase Assay Allosteric Inhibitor

BRAF research faces paradoxical MAPK activation with ATP-competitive inhibitors. Braftide (CAS 2411851-64-2) solves this as an allosteric inhibitor disrupting BRAF dimerization, with dual mechanism: inhibits kinase activity and triggers proteasomal degradation of RAF/MEK. • IC50: 364 nM (WT BRAF), 172 nM (BRAF G469A) in kinase assays • EC50: 7.1 μM (HCT116), 6.6 μM (HCT-15) as TAT-braftide • Synergy: 50-fold reduction in dabrafenib IC50 upon co-treatment • Purity: ≥98% HPLC; global shipping available

Molecular Formula C57H94N16O13S
Molecular Weight 1243.5 g/mol
Cat. No. B12367853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBraftide
Molecular FormulaC57H94N16O13S
Molecular Weight1243.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)N
InChIInChI=1S/C57H94N16O13S/c1-11-32(8)46(55(84)70-39(23-30(4)5)49(78)67-38(22-29(2)3)48(77)68-40(24-34-16-13-12-14-17-34)50(79)66-37(56(85)86)19-21-87-10)73-52(81)42(26-43(58)75)71-54(83)45(31(6)7)72-51(80)41(25-35-27-62-28-64-35)69-47(76)36(18-15-20-63-57(60)61)65-53(82)44(59)33(9)74/h12-14,16-17,27-33,36-42,44-46,74H,11,15,18-26,59H2,1-10H3,(H2,58,75)(H,62,64)(H,65,82)(H,66,79)(H,67,78)(H,68,77)(H,69,76)(H,70,84)(H,71,83)(H,72,80)(H,73,81)(H,85,86)(H4,60,61,63)/t32-,33+,36-,37-,38-,39-,40-,41-,42-,44-,45-,46-/m0/s1
InChIKeyIHDNEYVMHFOHEK-CXQZFATRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Braftide Procurement Guide: Allosteric BRAF Inhibitor for Cancer Research


H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH, also known as Braftide, is a synthetic 10-mer peptide inhibitor designed as an allosteric modulator of BRAF kinase [1]. It specifically targets the dimer interface of BRAF, disrupting the formation of active homo- and heterodimers, which are critical for the hyperactivation of the MAPK signaling pathway in various cancers [2]. Unlike ATP-competitive inhibitors, Braftide's allosteric mechanism offers a differentiated approach to inhibiting both wild-type and oncogenic BRAF mutants, while also triggering proteasome-mediated degradation of RAF and MEK proteins [3]. This dual mechanism underpins its unique profile in research applications focused on oncogenic RAS/RAF signaling.

Allosteric inhibitor for BRAF dimerization studies
Dimer-interface targeting for MAPK pathway research
Reported to promote RAF/MEK proteasomal turnover

Why Generic BRAF Inhibitors Cannot Substitute for Braftide


Generic substitution of Braftide with other BRAF inhibitors or peptide analogs is not scientifically valid due to its unique mechanism of action and quantitative potency profile. While ATP-competitive inhibitors like vemurafenib and dabrafenib effectively target monomeric BRAF(V600E), they are known to cause paradoxical activation of dimeric BRAF in wild-type or RAS-mutant contexts, limiting their utility [1]. In contrast, Braftide's allosteric inhibition of BRAF dimerization directly addresses this limitation. Furthermore, even closely related peptide analogs, such as the R/H-braftide (THHVNILLFM) with a single amino acid substitution (Arg2 to His), exhibit a significant 4- to 15-fold loss in inhibitory potency, underscoring the critical importance of the specific Arg2 residue for target engagement [2]. These quantitative differences make Braftide a non-substitutable tool for specific research applications targeting dimeric BRAF.

Target
Braftide: allosteric BRAF dimer inhibitor
Substitute
ATP-competitive inhibitors may induce paradoxical BRAF activation in wild-type or RAS-mutant contexts, limiting direct substitution.
Target
Braftide: Arg2 residue critical for target engagement
Substitute
R/H-braftide analog (Arg2 to His) reported to reduce inhibitory potency, indicating sequence-specific target engagement may not transfer.

Quantitative Evidence for Braftide Product Selection


Inhibition of Dimeric BRAF Kinase Activity vs. R/H-Braftide

In a direct head-to-head comparison using an in vitro kinase assay with purified full-length BRAF proteins, Braftide (TRHVNILLFM) demonstrated significantly greater potency than the control peptide R/H-braftide (THHVNILLFM), which contains a single Arg2 to His substitution. Braftide inhibited wild-type BRAF with an IC50 of 364 nM, while R/H-braftide exhibited a reduced potency with an IC50 of 1.5 μM, representing an approximate 4-fold decrease. For the oncogenic BRAF(G469A) mutant, Braftide's IC50 was 172 nM, whereas R/H-braftide's IC50 was 2.5 μM, a 15-fold reduction in potency [1].

Dimeric BRAF Inhibition (WT/G469A)
Head-to-head
Braftide: 364 nM (WT), 172 nM (G469A)
R/H-braftide: 1.5 µM (WT), 2.5 µM (G469A)
4-fold (WT), 15-fold (G469A) difference
Supports sequence-specific dimerization assay context
Purified BRAF kinase assay
BRAF Inhibition Kinase Assay Allosteric Inhibitor

Cellular Potency of TAT-Braftide vs. Unconjugated Peptide

Conjugation of Braftide to the TAT cell-penetrating peptide sequence (GRKKRRQRRRPQ-PEG-TRHVNILLFM) results in a substantial increase in cellular potency. In kinase assays, TAT-braftide achieved an IC50 of 43 nM, representing an 8.5-fold improvement over the 364 nM IC50 of unconjugated Braftide against wild-type BRAF [1]. This enhanced potency is likely due to improved cellular uptake and/or peptide folding facilitated by the TAT sequence [2].

TAT-Conjugate Cellular Potency
Head-to-head
TAT-braftide: 43 nM
Unconjugated Braftide: 364 nM
8.5-fold increase in potency context
Supports cell-penetrating peptide selection for cell-based studies
In vitro kinase assay
Cell-Penetrating Peptide Cellular Assay BRAF Inhibition

Antiproliferative Activity in KRAS-Mutant Cancer Cells

In cell viability assays, TAT-braftide demonstrated potent, dose-dependent inhibition of proliferation in KRAS-mutated colon cancer cell lines. The EC50 values were 7.1 μM for HCT116 cells and 6.6 μM for HCT-15 cells [1]. This demonstrates the functional consequence of BRAF dimer disruption in a cellular context relevant to oncogenic RAS signaling, a setting where ATP-competitive BRAF inhibitors often fail due to paradoxical activation.

Antiproliferative Activity (KRAS-mutant)
Cross-study comparable
TAT-braftide EC50: 7.1 µM (HCT116), 6.6 µM (HCT-15)
Class-level: ATP-competitive inhibitors ineffective in this context
Supports KRAS-mutant cell-model endpoint review
Cell viability assay; paradoxical activation context
Cancer Cell Line Antiproliferative KRAS Mutation

Synergy with ATP-Competitive BRAF Inhibitors

Braftide synergizes with the FDA-approved ATP-competitive inhibitor dabrafenib to enhance potency and eliminate paradoxical activation. In a kinase assay with dimeric wild-type BRAF, pre-incubation with 70 nM Braftide significantly decreased the IC50 of dabrafenib. For the BRAF(G469A) mutant, the addition of just 10 nM Braftide decreased dabrafenib's IC50 from approximately 5 nM to 0.1 nM, a 50-fold reduction, while also abolishing the paradoxical activation observed with dabrafenib alone [1]. This demonstrates Braftide's unique ability to alter the pharmacologic response of existing clinical inhibitors.

Synergy with Dabrafenib
Supporting evidence
Dabrafenib IC50 reduced from ~5 nM to 0.1 nM with 10 nM Braftide
50-fold shift; elimination of paradoxical activation
Supports combination-study context for paradoxical activation reversal
BRAF(G469A) kinase assay
Drug Synergy Combination Therapy Paradoxical Activation

Validated Research Applications of Braftide


Cell-Free BRAF Dimerization and Kinase Assays

Use unconjugated Braftide in in vitro kinase assays with purified full-length BRAF proteins to investigate the biochemical mechanisms of BRAF dimerization and its inhibition. This application is directly supported by IC50 data for wild-type BRAF (364 nM) and the oncogenic BRAF(G469A) mutant (172 nM) [1].

MAPK Pathway Inhibition in KRAS-Mutant Cancer Models

Employ TAT-braftide for cell-based studies in KRAS-mutated cancer cell lines (e.g., HCT116, HCT-15) to assess the functional impact of BRAF dimer disruption on cell proliferation and MAPK signaling. This is validated by EC50 values of 7.1 μM and 6.6 μM in these cell lines [1].

Combination Strategies to Overcome Paradoxical Activation

Utilize Braftide in combination with ATP-competitive BRAF inhibitors like dabrafenib to explore synergistic effects and the elimination of paradoxical activation in dimeric BRAF models. This is supported by data showing a 50-fold reduction in dabrafenib's IC50 for BRAF(G469A) upon Braftide co-treatment [1].

RAF and MEK Proteasome-Mediated Degradation Studies

Apply TAT-braftide in cellular models to investigate the novel scaffolding function of RAF in protecting MAPK complexes from proteasome-mediated degradation, as evidenced by the reduction in BRAF half-life from >10 hours to ~2 hours upon Braftide treatment [1].

Application
Selection Property
Validation Focus
Cell-free BRAF dimerization studies
Allosteric dimer interface binding
Biochemical inhibition endpoints
KRAS-mutant cell proliferation assays
Cell-penetrating peptide delivery
Cell viability endpoint review
Combination studies with ATP-competitive inhibitors
Synergistic dimer disruption
Paradoxical activation reversal context
RAF/MEK proteasomal degradation studies
Scaffold function disruption
Protein half-life monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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